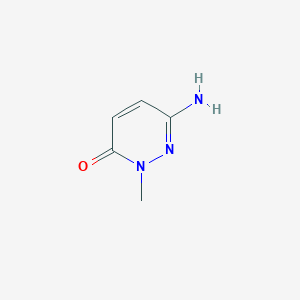

6-amino-2-methylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITHEPQEHPCCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-28-0 | |

| Record name | 6-amino-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 6 Amino 2 Methylpyridazin 3 2h One Scaffolds

Nucleophilic Substitution Reactions on Pyridazinone Derivatives

The pyridazinone core is susceptible to nucleophilic substitution, particularly when activated by leaving groups at various positions on the ring. For instance, in derivatives of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, the chlorine atoms can be regioselectively displaced by nucleophiles. The reaction of this compound with p-methoxyphenol in the presence of sodium hydride at 0°C results in the selective substitution of the chlorine at the 4-position, yielding 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one as the sole product in good yield. clockss.org When the reaction is carried out with potassium carbonate under refluxing conditions, the same product is obtained in an even higher yield (97%). clockss.org

Similarly, reactions with other substituted phenols or mercaptopyrimidines can lead to a mixture of mono- and di-substituted products, depending on the reaction conditions and the nature of the nucleophile. clockss.org For example, treatment with phenol (B47542) and sodium hydride in THF produces both 4- and 5-substituted products. clockss.org

Another example involves the conversion of a mesylate intermediate. A mesylate derivative of a pyridazinone can undergo nucleophilic replacement with 4-bromoaniline (B143363) to yield the corresponding amine. nih.gov This demonstrates the utility of activating hydroxyl groups as mesylates to facilitate nucleophilic attack.

The amino group at the 6-position of the pyridazinone ring can also be a site for further reactions. For example, the amino group at position 4 of a 6-phenyl-2-methylpyridazin-3(2H)-one derivative can be acylated using anhydrides in pyridine (B92270) or can undergo a coupling reaction with phenylboronic acids in the presence of copper(II) acetate. nih.gov

Oxidation and Reduction Reactions of the Pyridazinone Ring

The pyridazinone ring system can undergo both oxidation and reduction reactions, leading to different structural motifs. For instance, the oxidation of γ-lactones can produce γ-ketocarboxylic acids, which are precursors for the synthesis of pyridazin-3-ones. researchgate.net

Reduction reactions are also synthetically useful. For example, the nitro group on a pyridazinone ring can be reduced to an amino group. In one instance, the reduction of a nitro group on a pyridazinone derivative was achieved concurrently with the introduction of an amino group at another position via reaction with hydrazine (B178648) hydrate (B1144303). nih.gov Another example is the reduction of 4,5-dichloro-6-nitro-2-methylpyridazin-3(2H)-one with zinc dust in acetic acid to afford 4,5-dichloro-6-hydroxyamino-2-methylpyridazin-3(2H)-one. koreascience.kr

The pyridazinone ring itself can be reduced. The conversion of pyridazine (B1198779) to 1,4-diaminobutane (B46682) can be achieved through open-chain reduction using sodium and alcohols. chemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridazinone scaffold. eie.grnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have been extensively used to functionalize pyridazinone derivatives. researchgate.net

For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones have been subjected to palladium-catalyzed aminocarbonylation with various amines. researchgate.net The iodo derivative reacts with complete conversion to the corresponding amides. researchgate.net The dibromo derivative exhibits high reactivity, leading to 4,5-dicarboxamides when primary amines are used as nucleophiles. researchgate.net

Suzuki-Miyaura cross-coupling is particularly useful for introducing aryl or heteroaryl groups. For example, 5-amino-6-chloro-1,3-dimethyluracil can be coupled with 2-formylphenyl boronic acid to form a novel pyrimidoisoquinoline ring system in a one-pot reaction. researchgate.net Similarly, 6-chloro-5-dialkylaminopyridazinone can be coupled with various arylboronic acids under microwave irradiation with a palladium catalyst to yield 5-dialkylamino-6-aryl-(2H)-pyridazinone derivatives. researchgate.net

In a study involving 4,5-dibromo-2-methylpyridazin-3(2H)-one and ferrocene (B1249389) boronic acids, Suzuki-Miyaura reactions catalyzed by different palladium systems led to a mixture of products, including the expected disubstituted product, isomeric monoferrocenyl derivatives, and a unique bridged ferrocenophane. mdpi.com This highlights the complexity and potential for unexpected outcomes in these reactions.

The choice of catalyst and reaction conditions is crucial. While palladium is a common catalyst, nickel catalysts are also gaining prominence for their ability to couple challenging electrophiles. rsc.org

Ring Transformation Reactions (e.g., Dihydropyridazinone to Pyridazinone)

Ring transformation reactions provide pathways to synthesize and modify pyridazinone structures. One common transformation is the aromatization of dihydropyridazinone rings to form pyridazinones. This can often be achieved through oxidation.

Conversely, pyridazinones can be synthesized from acyclic precursors through cyclization reactions. For example, reacting γ-ketocarboxylic acids with hydrazine hydrate is a common method for constructing the pyridazinone ring. researchgate.net In one-pot procedures, bicyclic and tricyclic pyridazin-3-ones have been prepared by reacting a corresponding ketocarboxylic acid with hydrazine hydrate. researchgate.net

Another example of ring formation involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with methylhydrazine, which leads to the formation of 6-(tert-butyldiphenylsilyloxyalkyl)-3(2H)-pyridazinones. google.comresearchgate.net These can then be transformed into 6-hydroxyalkyl-3(2H)-pyridazinones. google.com

Furthermore, ring-fused pyridazinones can be synthesized through various strategies. For instance, 2-amino-2-(aroylhydrazono)ethyl aryl ethers can be converted to phthalazin-1(2H)-ones by heating in the presence of p-toluenesulfonic acid. researchgate.net

Reactions with Specific Reagents (e.g., Tosyl Chloride)

Specific reagents can be used to introduce particular functional groups or to activate the pyridazinone ring for further transformations. Tosyl chloride (p-toluenesulfonyl chloride) is a common reagent used to convert hydroxyl groups into good leaving groups (tosylates), facilitating nucleophilic substitution reactions.

While direct examples of the reaction of 6-amino-2-methylpyridazin-3(2H)-one with tosyl chloride were not found in the provided search results, the principle is well-established in organic synthesis. The amino group of this compound could potentially be tosylated to form a sulfonamide. However, the reactivity of the pyridazinone ring itself might lead to other reactions. For instance, the oxygen atom of the pyridazinone carbonyl could potentially be tosylated, although this is less common.

A related reaction involves the use of ethyl chloroformate to activate carboxylic acid derivatives of pyridazinones. Treatment of pyridazinone carboxylic acids with ethyl chloroformate in the presence of triethylamine (B128534) generates mixed anhydrides, which can then be reacted with various amines or alcohols to form amides or esters. nih.gov

Structural Elucidation and Advanced Analytical Characterization of Pyridazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 6-amino-2-methylpyridazin-3(2H)-one, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons). The expected spectrum would show distinct signals for the protons on the pyridazinone ring, the methyl group attached to the nitrogen, and the amino group. The chemical shift (δ) of each signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents. Spin-spin coupling patterns (splitting) would reveal the proximity of neighboring protons, helping to establish the connectivity within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing definitive evidence for the pyridazinone ring structure and the methyl substituent.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H NMR | Ring CH | ~6.0-7.5 | Doublet | Chemical shift influenced by adjacent heteroatoms and carbonyl group. |

| Ring CH | ~6.0-7.5 | Doublet | Position on the ring would determine the exact shift and coupling. | |

| N-CH₃ | ~3.5-4.0 | Singlet | Typically deshielded due to attachment to nitrogen. | |

| NH₂ | ~5.0-7.0 | Broad Singlet | Chemical shift and appearance can vary with solvent and concentration. | |

| ¹³C NMR | C=O | ~160-170 | - | Characteristic chemical shift for a carbonyl carbon in a cyclic amide. |

| C-NH₂ | ~140-150 | - | Carbon attached to the amino group. | |

| Ring C-H | ~110-130 | - | Aromatic/olefinic carbons. | |

| Ring C-H | ~110-130 | - | Aromatic/olefinic carbons. | |

| N-CH₃ | ~30-40 | - | Aliphatic carbon of the methyl group. | |

| Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values would be required for definitive assignment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. This would allow for the calculation of its molecular formula (C₅H₇N₃O), providing strong evidence for the compound's identity. The experimentally determined mass should match the theoretical mass with a high degree of accuracy.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The way the molecule breaks apart upon ionization can give clues about its structure. For instance, the loss of the methyl group or fragments of the pyridazinone ring would result in specific daughter ions, which can be analyzed to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Provided |

| Molecular Ion [M]⁺ or [M+H]⁺ | m/z = 125.0589 (calculated for C₅H₇N₃O) | Confirms the molecular weight and elemental composition. |

| Major Fragments | Loss of CH₃, CO, N₂ | Provides evidence for the presence of these functional groups and assists in structural elucidation. |

| Note: Fragmentation patterns are predictive and would need to be confirmed by experimental data. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at their characteristic frequencies, resulting in an IR spectrum.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O (carbonyl) group of the pyridazinone ring, C-N bonds, and C=C bonds within the ring. The positions and intensities of these bands provide a molecular fingerprint and confirm the presence of key functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300-3500 | Stretching (often two bands for a primary amine) |

| C-H (Aromatic/Olefinic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide/Lactam) | 1650-1690 | Stretching |

| C=C and C=N | 1500-1650 | Stretching |

| N-H (Amino) | 1550-1650 | Bending |

| Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to empirically determine the molecular formula of a substance.

For this compound (C₅H₇N₃O), the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Theoretical Percentage |

| Carbon (C) | 47.99% |

| Hydrogen (H) | 5.64% |

| Nitrogen (N) | 33.58% |

| Oxygen (O) | 12.79% |

| Note: Experimental values are expected to be within ±0.4% of the theoretical values. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridazinone ring, the conformation of the methyl and amino substituents, and how the molecules pack together in the solid state, including any hydrogen bonding involving the amino group and the carbonyl oxygen.

Table 5: Potential X-ray Crystallography Data for this compound

| Parameter | Information Obtained |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, etc. |

| Note: These parameters can only be determined through experimental X-ray diffraction analysis of a single crystal. |

Computational and Theoretical Chemistry Studies of 6 Amino 2 Methylpyridazin 3 2h One and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand.

Molecular docking studies on pyridazinone derivatives have been widely used to elucidate their binding modes within the active sites of various biological targets. These simulations help to understand the structure-activity relationships (SAR) by visualizing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. plos.orgnih.gov

For instance, docking studies on bi-cyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors revealed that most compounds adopt similar orientations within the PDE3A active site. plos.org The binding affinity, often expressed as a docking score or binding free energy, is calculated to rank potential drug candidates. In a study of pyridazinone derivatives as formyl peptide receptor (FPR) agonists, molecular docking indicated that the most potent compounds overlapped well with known peptide ligands in the FPR1 and FPR2 binding sites. nih.gov Similarly, docking of pyrido[2,3-d]pyridazine-2,8-dione derivatives into cyclooxygenase (COX) active sites showed that a carbonyl group on the pyridazinone moiety was crucial for establishing a hydrogen bond with Tyr355, a key residue. nih.gov

| Compound Series | Target Protein | Key Interactions/Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 | Hydrogen bond with Tyr355; interactions with Leu384, Tyr385, Trp387. | nih.gov |

| Pyridazin-3(2H)-one-triazole derivatives | AChE | Binding energies and active site conformations were determined to support experimental IC50 values. | jrespharm.com |

| Bi-cyclic heteroaromatic pyridazinones | PDE3A | Hydrogen bonds with Gln1001 and His961. | plos.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Binding mode similar to Meloxicam; negative binding free energy (ΔG°) indicated favorable interaction. | mdpi.com |

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has been the subject of docking studies with pyridazinone-triazole derivatives. These in silico studies were performed to support experimental inhibition data, calculating binding energies and identifying the most stable conformations within the AChE active site (PDB ID: 4M0E). The results helped to rationalize the observed inhibitory constants (Ki values). jrespharm.com

Cyclooxygenase-2 (COX-2): Pyridazinone derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory potential. scholarsresearchlibrary.com Molecular docking has been a key tool to understand their selectivity. For example, a study on new pyridazine (B1198779) derivatives showed that the most selective compound (6b) could fit into the side pocket of the COX-2 active site and interact with the essential amino acid His90, explaining its potent and selective inhibition. nih.gov In another study, pyrrolo[3,4-d]pyridazinone derivatives were docked into the COX-2 active site, revealing a binding mode very similar to the known drug Meloxicam. mdpi.com The docking of a pyrido[2,3-d]pyridazine-2,8-dione derivative showed its carbonyl group forming a hydrogen bond with Tyr355 and its 4-chlorophenyl moiety interacting with several hydrophobic residues in the central binding pocket. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. These models are then used in virtual screening (VS) to rapidly search large compound libraries for new potential hits. nih.gov

For pyridazinone derivatives, pharmacophore models have been successfully generated to understand the structural requirements for activity. In one study, a pharmacophore model for α1-adrenoceptor antagonists was developed using the Catalyst software. nih.govacs.orgacs.org The resulting model, which consisted of a positive ionizable feature, three hydrophobic areas, and a hydrogen bond acceptor, showed high predictive power and helped to rationalize the structure-activity relationships of the synthesized pyridazinone compounds. nih.govacs.org

Inverse virtual screening (iVS) is another powerful technique where, instead of screening a library of compounds against a single target, a single compound or a small library is screened against a large collection of protein structures or pharmacophore models to identify potential new targets. nih.gov This approach was used to investigate a library of 52 pyridazinone-based analogues that had failed in their original design as formyl peptide receptor (FPR) ligands. The iVS analysis, which screened the compounds against over 16,000 pharmacophore models, successfully identified aspartate aminotransferase as a potential new biological target for this chemical scaffold. nih.gov

Homology Modeling for Species-Specific Target Interactions

When the crystal structure of a target protein is unavailable, a homology model can be built using the known structure of a related (homologous) protein as a template. This is particularly useful for studying species-specific drug interactions, which is critical for translating preclinical results from animal models to humans. nih.gov

This approach was effectively used to study novel pyridazinone inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases. researchgate.netacs.org Researchers found that while these inhibitors were potent against human VAP-1, they were not effective against the rodent version of the enzyme. To understand this species-specificity, homology models of mouse, rat, and cynomolgus monkey VAP-1 were created and compared to the known human VAP-1 crystal structure. nih.govresearchgate.netacs.org This comparison identified key amino acid differences at the entrance and within the active site channel that could explain the observed differences in inhibitor binding between primate and rodent VAP-1s. nih.gov Similarly, a homology model of PDE3A was developed based on the crystal structure of the related PDE3B isoform to enable docking studies of pyridazinone inhibitors. plos.org

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pyridazinone Scaffolds

In addition to predicting target interactions, computational methods are vital for assessing the "drug-likeness" of compounds by predicting their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early prediction of these properties helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of drug development. connectjournals.comtandfonline.com

The drug-likeness of pyridazinone derivatives is often evaluated using established rules like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, no more than 5 hydrogen-bond donors, no more than 10 hydrogen-bond acceptors, and a logP value not greater than 5. mdpi.com Studies on novel pyridazinone derivatives have shown that many compounds in these series adhere to these rules. mdpi.com

Beyond Lipinski's rules, various computational models predict a wide range of physicochemical and pharmacokinetic properties. For several series of pyridazinone analogues, in silico ADMET (ADME plus Toxicity) studies have predicted favorable profiles, including good oral bioavailability, optimal aqueous solubility, excellent intestinal absorption, and a low likelihood of inhibiting key cytochrome P450 enzymes. connectjournals.comnih.gov However, some predictions have also flagged potential liabilities, such as the potential for human Ether-a-go-go-Related Gene (hERG) inhibition, which is an important indicator of cardiotoxicity. gazi.edu.tr These predictions provide a comprehensive early-stage assessment of a compound's potential to become a successful drug.

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| Pyridazinone-thiosemicarbazides | Drug-Likeliness | Demonstrated promising physicochemical properties and drug-likeliness. | nih.gov |

| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one derivatives | ADMET | Assessed for hepatotoxicity, hERG blocking, and acute toxicity (LD50). | connectjournals.com |

| 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide derivatives | ADMET | Good predicted blood-brain barrier and Caco-2 permeability; high oral absorption predicted, but potential for hERG inhibition noted. | gazi.edu.tr |

| 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives | ADME | Favorable physicochemical properties indicated suitability as drug candidates. | tandfonline.com |

| Novel Pyridazinone Derivatives | Lipinski's Rule of Five | Molecular weights of title compounds were generally less than 500 Da and had an appropriate number of hydrogen-bond-donating groups. | mdpi.com |

Structure Activity Relationship Sar Investigations of Pyridazinone Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the pyridazinone core have been a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents. The pyridazin-3(2H)-one scaffold is a versatile platform that allows for functionalization at several positions, enabling a thorough investigation of how structural changes influence biological activity. researchgate.net

One common strategy involves the introduction of various substituents at the C6 position of the pyridazinone ring. For instance, the presence of a phenyl group at C6 has been a recurring motif in many biologically active pyridazinone derivatives. researchgate.net Further substitution on this phenyl ring can significantly modulate activity. For example, in a series of 6-phenyl-3(2H)-pyridazinone derivatives, the nature and position of the substituent on the phenyl ring were found to have a variable effect on anti-inflammatory activity. ajrconline.org Specifically, the presence of a para-isobutyl, para-phenyl, para-phenoxy, para-methoxy, or para-ethoxy group was found to enhance anti-inflammatory effects. ajrconline.org

Another area of systematic modification is the N2 position of the pyridazinone ring. The introduction of different side chains at this position has been shown to be critical for various biological activities, including analgesic and anti-inflammatory actions. sarpublication.com For instance, the incorporation of acetamide (B32628) and propanamide moieties at the N2 position of 6-(4-methoxyphenyl)-pyridazinone derivatives resulted in good analgesic activity. sarpublication.com

The impact of these systematic modifications is often evaluated through in vitro and in vivo assays. For example, the vasorelaxant activity of newly synthesized pyridazin-3-one derivatives has been assessed using rat thoracic aortic rings, with some compounds showing potent activity compared to reference standards like hydralazine (B1673433). doi.orgresearchgate.net These studies highlight how systematic structural changes can lead to the discovery of compounds with significant therapeutic potential.

Role of Substituents at Specific Positions (N-2, C-4, C-6) in Modulating Activity

The specific placement of substituents on the pyridazinone ring is a critical determinant of biological activity and selectivity. The N-2, C-4, and C-6 positions have been extensively studied to understand their role in modulating the pharmacological profile of these compounds.

N-2 Position: The substituent at the N-2 position of the pyridazinone ring often plays a crucial role in interacting with the target protein and can significantly influence the compound's pharmacokinetic properties. Research has shown that a planar substituent at the N-2 position appears to be favorable for certain biological activities. ajrconline.org For example, the introduction of various side chains, such as those containing morpholine (B109124) or 1,2,4-triazole (B32235) moieties, has been explored to enhance antihypertensive activity. nih.gov Specifically, 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one demonstrated more potent antihypertensive activity than the established drug hydralazine. nih.gov

C-4 Position: The C-4 position of the pyridazinone ring has also been a target for modification to improve biological activity. The introduction of an amino group or a urea (B33335) functionality at this position has been investigated in the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors. nih.govmdpi.com These modifications were guided by computational modeling to identify novel scaffolds that could effectively inhibit FABP4. nih.gov The introduction of a substituent at the C-4 position in 6-phenyl-3(2H)-pyridazinones was found to increase platelet aggregation inhibitory activity. ajrconline.org

The following table summarizes the influence of substituents at different positions on the biological activity of pyridazinone derivatives:

| Position | Substituent Type | Impact on Biological Activity | Reference Compound Example |

| N-2 | Methyl | Essential for certain activities, as seen in 6-amino-2-methylpyridazin-3(2H)-one. | This compound |

| N-2 | Morpholin-4-ylmethyl | Enhanced antihypertensive activity. nih.gov | 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one |

| C-4 | Amino | Key for FABP4 inhibition. nih.govmdpi.com | 4-amino-6-phenylpyridazin-3(2H)-one |

| C-4 | Ureido | Investigated for FABP4 inhibition. nih.govmdpi.com | 4-ureido-6-phenylpyridazin-3(2H)-one |

| C-6 | Phenyl | Common feature for various biological activities. researchgate.net | 6-phenylpyridazin-3(2H)-one |

| C-6 | Substituted Phenyl | Modulates anti-inflammatory activity. ajrconline.org | 6-(p-isobutylphenyl)-3(2H)-pyridazinone |

Pharmacophoric Requirements for Specific Molecular Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyridazinone derivatives, pharmacophore modeling has been instrumental in understanding the key features necessary for their activity and in guiding the design of new, more potent inhibitors. researchgate.net

For instance, in the development of vasorelaxant agents, a 3D-QSAR pharmacophore model was generated to evaluate newly designed pyridazin-3-one derivatives. nih.gov This model helps in predicting the activity of compounds before their synthesis and biological evaluation. The design strategy often involves incorporating structural features from known active compounds. For example, the phthalazine (B143731) ring of the vasodilator hydralazine has been used as a template, with the pyridazin-3-one moiety serving as a bioisosteric replacement. nih.gov

In the context of FABP4 inhibitors, ligand-growing experiments and molecular docking studies were used to identify novel scaffolds. nih.govmdpi.com These computational approaches suggested that 4-amino and 4-ureido pyridazin-3(2H)-one derivatives possess the necessary pharmacophoric features to bind effectively to the FABP4 active site. nih.govmdpi.com The key interactions often involve hydrogen bonding, hydrophobic interactions, and specific electrostatic contacts with the amino acid residues of the target protein.

The development of pharmacophore models for pyridazinone derivatives targeting other enzymes, such as phosphodiesterase III (PDE III), has also been reported. doi.orgekb.eg These models typically highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, which are crucial for binding to the active site of the enzyme.

Lead Optimization Strategies in Pyridazinone Design

Lead optimization is a critical phase in drug discovery that involves modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For pyridazinone derivatives, various lead optimization strategies have been employed to enhance their therapeutic potential.

One common strategy is structural simplification, which aims to reduce the molecular complexity of a lead compound while retaining or improving its biological activity. scienceopen.com This can lead to improved synthetic accessibility and better drug-like properties.

Another key strategy is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with enhanced activity or a dual mode of action. plos.org For example, the conjugation of a 1,2,4-triazole ring with a 4,5-dihydropyridazin-3(2H)-one core resulted in a compound with significant antihypertensive activity. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for lead optimization. By understanding the binding mode of a lead compound, medicinal chemists can design modifications that enhance its interaction with the target. This approach has been used in the optimization of pyridazinone-based inhibitors for various targets.

The following table provides examples of lead optimization strategies applied to pyridazinone derivatives:

| Strategy | Description | Example Application |

| Structural Simplification | Reducing molecular complexity to improve properties. scienceopen.com | Simplifying complex natural product-like pyridazinones. |

| Molecular Hybridization | Combining pharmacophores for enhanced or dual activity. plos.org | Combining a triazole moiety with a pyridazinone core for antihypertensive activity. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties. | Using a pyridazin-3-one moiety as a bioisostere for the phthalazine ring of hydralazine. nih.gov |

| Substitution Pattern Modification | Altering substituents at key positions to improve potency and selectivity. | Modifying substituents at N-2, C-4, and C-6 of the pyridazinone ring. ajrconline.orgnih.govnih.gov |

Through these systematic and rational design strategies, the pyridazinone scaffold continues to be a rich source of novel therapeutic candidates for a wide range of diseases.

Molecular Mechanisms of Action and Biological Target Interactions of Pyridazinone Derivatives

Enzyme Inhibition Profiles

The pyridazinone core is a recognized scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities, including analgesic and anti-inflammatory properties. bldpharm.com However, specific data on the enzyme inhibition profile of 6-amino-2-methylpyridazin-3(2H)-one is limited.

Phosphodiesterase (PDE) Inhibition (PDE-III, PDE-IV, PDE-V)

While some pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE-III and PDE-IV, which are involved in cardiovascular and inflammatory responses, there is no specific research data available detailing the inhibitory activity of this compound against PDE-III, PDE-IV, or PDE-V. bldpharm.com General studies indicate that heterocyclic-fused pyridazinones can inhibit PDE-4. bldpharm.com

Aldose Reductase (ALR2) Inhibition

Inhibition of aldose reductase (ALR2) is a therapeutic strategy for managing diabetic complications. Although various pyridazinone derivatives have been synthesized and evaluated as ALR2 inhibitors, specific studies on the ALR2 inhibitory potential of this compound have not been found in the reviewed literature.

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase inhibitors are used in the management of Alzheimer's disease. While the broader class of nitrogen-containing heterocyclic compounds has been explored for AChE inhibition, there is no available scientific literature that specifically investigates or quantifies the acetylcholinesterase inhibitory activity of this compound.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Certain vicinally disubstituted pyridazinone derivatives have been reported as potent and selective COX-2 inhibitors. bldpharm.com However, a review of existing research reveals no specific data on the inhibitory effects of this compound on either COX-1 or COX-2 enzymes.

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1) is a target for inflammatory diseases. Novel pyridazinone derivatives have been synthesized and identified as inhibitors of VAP-1. Despite this, there are no specific studies detailing the interaction or inhibitory activity of this compound against VAP-1.

Interaction with Receptor Systems (e.g., Formyl Peptide Receptors - FPRs)

Formyl peptide receptors (FPRs) are involved in the inflammatory response. The pyridazin-3(2H)-one structure has been used as a scaffold to develop FPR agonists. However, the scientific literature lacks specific studies on whether this compound acts as an agonist or antagonist at formyl peptide receptors or any other receptor systems.

Modulation of Cellular Signaling Pathways

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have been shown to interact with a variety of biological targets, thereby modulating numerous cellular signaling pathways. Research has demonstrated their capacity to influence pathways implicated in cardiovascular regulation, inflammation, immune response, and oncology.

Different substitutions on the pyridazinone core can lead to distinct pharmacological activities. For instance, certain pyridazinone derivatives act as agonists for formyl peptide receptors (FPR1 and FPRL1), which are G-protein coupled receptors involved in the innate immune response. nih.gov Activation of these receptors by pyridazinone agonists can trigger intracellular calcium mobilization, a key event in neutrophil chemotaxis and activation. nih.gov

In the context of cardiovascular health, some pyridazinone-based compounds exhibit vasorelaxant properties. nih.gov Their mechanism can involve the modulation of endothelial nitric oxide synthase (eNOS) activity or acting as phosphodiesterase inhibitors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. nih.govdoi.org Furthermore, some derivatives have been investigated as antagonists of the renin-angiotensin-aldosterone system. doi.org

Other signaling pathways targeted by pyridazinone derivatives include those involved in cancer cell proliferation. Certain compounds have been found to inhibit tubulin polymerization, a critical process for cell division. doi.org More recently, pyridazinone-derived compounds have been described as modulators of MYC expression, a key regulator of cell growth and proliferation, highlighting their potential in cancer therapy. google.com Additionally, anti-inflammatory effects have been reported, with some derivatives showing potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net The diverse biological activities of pyridazinone derivatives underscore their importance as scaffolds in medicinal chemistry for targeting a wide array of cellular signaling pathways. researchgate.net

Fatty Acid-Binding Protein (FABP) Interactions

A significant area of research for pyridazinone derivatives, including those based on the this compound scaffold, is their interaction with Fatty Acid-Binding Proteins (FABPs). mdpi.comuel.ac.uknih.gov FABPs are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances. mdpi.comuel.ac.uknih.gov Among these, FABP4, predominantly expressed in adipocytes, has emerged as a therapeutic target for metabolic diseases and cancer. mdpi.comuel.ac.uknih.gov

Pyridazinone derivatives have been developed as potent inhibitors of FABP4. mdpi.comuel.ac.ukcore.ac.ukresearchgate.net The core pyridazinone structure serves as a scaffold that can be chemically modified to enhance binding affinity and selectivity for the FABP4 binding pocket. mdpi.comcore.ac.uk Molecular docking and modeling studies have been instrumental in elucidating the nature of these interactions. These studies reveal that the pyridazinone core can establish key hydrogen bonds and hydrophobic interactions with amino acid residues within the binding site of FABP4. core.ac.uk

The development of 4-amino-pyridazin-3(2H)-one derivatives has led to the identification of potent FABP4 inhibitors. For example, through optimization of this scaffold, compound 14e (a specific derivative) was identified as a highly potent analog with an IC50 value of 1.57 µM, which is more potent than the natural ligand, arachidonic acid (IC50 = 3.30 µM). core.ac.ukresearchgate.net The interaction of these inhibitors within the hydrophobic pocket of FABP is crucial for their activity. core.ac.uk The amino group at the 4-position of the pyridazinone ring is often a key feature for establishing these interactions. mdpi.comuel.ac.ukcore.ac.uk

The inhibition of FABP4 by these compounds has shown potential therapeutic implications. By blocking the function of FABP4, these molecules can interfere with fatty acid signaling, which is linked to insulin (B600854) resistance, atherosclerosis, and cancer progression. mdpi.comuel.ac.uknih.gov For instance, the inhibition of FABP4 has been shown to weaken the migration and invasion of certain cancer cells. uel.ac.uk

Below are tables summarizing key pyridazinone derivatives and their reported interactions with FABP4.

Table 1: Pyridazinone-based FABP4 Inhibitors

| Compound ID | Scaffold | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 14e | 4-amino-pyridazin-3(2H)-one derivative | FABP4 | 1.57 µM | core.ac.ukresearchgate.net |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

Applications and Future Directions in Pyridazinone Research

Pyridazinone Scaffolds in Lead Identification and Optimization

The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery. mdpi.combenthamdirect.com Researchers have extensively used this scaffold to identify and optimize lead compounds for numerous therapeutic areas, including anti-inflammatory, analgesic, cardiovascular, and anticancer agents. mdpi.comnih.govresearchgate.netscholarsresearchlibrary.comtandfonline.com

The process of lead optimization often involves systematic modifications of the pyridazinone core to understand structure-activity relationships (SAR). benthamdirect.com For instance, research into antineuroinflammatory agents involved the synthesis of 6-chloro-4-methylpyridazin-3(2H)-one, which was then modified at the 6-position with various substituents to enhance its inhibitory activity against Interleukin-1β (IL-1β) production. nih.gov In one study, replacing a phenyl ring at the C-6 position with other groups led to the identification of compounds with improved potency. nih.gov Specifically, the 3-methoxy analogue of a 6-phenyl substituted pyridazinone showed superior activity. nih.gov

Another example of lead optimization is the development of inhibitors for the Bromodomain PHD Finger Transcription Factor (BPTF), an emerging anticancer target. nih.gov Starting with an initial hit, researchers synthesized and tested various aliphatic and aromatic amine-substituted pyridazinones. nih.gov This systematic approach revealed that aniline-substituted compounds demonstrated a significant improvement in affinity for the BPTF bromodomain compared to aliphatic amine analogues. nih.gov Further optimization by extending an amino group on the aromatic ring with a methylene (B1212753) linker resulted in a nearly 10-fold increase in potency, attributed to enhanced electrostatic interactions within the binding pocket. nih.gov

The versatility of the pyridazinone scaffold allows for its incorporation into monocyclic, bicyclic, or tricyclic systems, each exhibiting distinct pharmacological profiles. mdpi.com This structural adaptability makes pyridazinones an attractive and enduring platform for the design and development of novel therapeutic agents. benthamdirect.comresearchgate.net

Table 1: Pyridazinone Derivatives in Lead Identification and Optimization

| Compound Name | Application / Target | Key Research Finding | Reference |

|---|---|---|---|

| 6-chloro-4-methylpyridazin-3(2H)-one | Antineuroinflammatory Agent Intermediate | Used as a starting material for synthesizing analogues with inhibitory activity against IL-1β production. | nih.gov |

| Aniline-substituted pyridazinones | BPTF Bromodomain Inhibitors | Showed a 10-fold improvement in affinity compared to aliphatic amine analogues. | nih.gov |

| 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone | Antihypertensive Agent | Identified as having antihypertensive, inotropic, vasodilator, and antiaggregating properties. | mdpi.com |

Exploration in Chemical Biology Tools Development

Beyond therapeutic applications, the unique photophysical properties of certain pyridazinone derivatives have led to their exploration as chemical biology tools. These tools, particularly fluorescent probes, are essential for visualizing and studying complex biological processes in real-time. bjmu.edu.cn

Researchers have successfully developed small-molecule fluorescent probes based on a nitrogen-fused pyridazinone scaffold. bjmu.edu.cn The design strategy involves creating a donor-pi-acceptor (D-π-A) system by incorporating an electron-withdrawing N-heterocyclic aromatic ring (like pyridine (B92270) or pyrazine) into the pyridazinone skeleton. bjmu.edu.cn By attaching specific targeting groups, such as triphenylphosphine (B44618) for mitochondria or morpholine (B109124) for lysosomes, these probes can be directed to specific subcellular compartments. bjmu.edu.cn These rationally designed probes have demonstrated excellent properties for imaging in live cells and even in brain tissues. bjmu.edu.cn

The development of such probes highlights a growing trend in leveraging the chemical diversity of pyridazinones for applications beyond pharmacology. These chemical tools enable researchers to probe biological systems with high specificity, offering insights into cellular functions and the mechanisms of disease. bjmu.edu.cnrsc.org

Table 2: Pyridazinone-Based Chemical Biology Tools

| Tool Type | Scaffold | Application | Key Feature | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Nitrogen-fused pyridazinone | Live cell and brain tissue imaging | Can be tailored for subcellular targeting (e.g., mitochondria, lysosomes) by attaching specific groups. | bjmu.edu.cn |

Potential for Plant Activator Development

In the field of agriculture, there is a growing need for eco-friendly strategies to protect crops from pathogens. nih.gov Plant activators, which stimulate a plant's own defense mechanisms without having direct antimicrobial activity, represent a promising class of agrochemicals. nih.gov The 3(2H)-pyridazinone scaffold has emerged as a novel framework for the development of such plant activators. nih.gov

Based on structural similarities to known plant activators and plant hormones like salicylic (B10762653) acid, researchers have identified 3(2H)-pyridazinone derivatives as potential inducers of plant immunity. nih.gov In studies, a majority of the synthesized compounds exhibited excellent, broad-spectrum induced resistance against various diseases in vivo, including those caused by fungi, bacteria, and oomycetes. nih.gov Importantly, these compounds showed no direct toxicity to the pathogens themselves, which is a key characteristic of a plant activator and helps to reduce the risk of developing resistant pathogen strains. nih.gov

Structure-activity relationship studies have shown that substitutions on the pyridazinone ring are critical for activity. For example, introducing mono-substituents at the para-position of a benzene (B151609) ring attached to the scaffold generally improved the induced resistance activity compared to the unsubstituted parent compound. nih.gov This research indicates the significant potential of 3(2H)-pyridazinone derivatives as a new class of plant activators for sustainable crop protection. nih.govnih.gov

Table 3: Pyridazinone Derivatives in Plant Science

| Compound Class | Application | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|---|

| 3(2H)-pyridazinone derivatives | Plant Activators | Induce the plant's systemic acquired resistance. | Showed broad-spectrum induced resistance against various pathogens in vivo without direct antimicrobial activity. | nih.gov |

| Pyridazinone Herbicides | Herbicides | Inhibit photosynthesis and interfere with chloroplast development. | Certain substitutions on the pyridazinone molecule can create highly effective herbicides. | cambridge.org |

Emerging Trends in Pyridazinone Research and Development

The field of pyridazinone research is continuously evolving, with several emerging trends pointing towards future applications. benthamdirect.com A significant trend is the development of pyridazinone derivatives as highly specific enzyme inhibitors for various diseases. tandfonline.comnih.govwu.ac.thnih.gov This includes targeting enzymes like aldose reductase for diabetic complications, BPTF for cancer, and vascular endothelial growth factor receptor-2 (VEGFR-2) for angiogenesis-dependent tumors. nih.govwu.ac.thnih.gov

Another prominent area is the design of dual-function or multi-target agents. For example, researchers are developing pyridazinone-based compounds that possess both anticancer and antimicrobial properties, which could address complex medical needs. nih.govresearchgate.net This approach is particularly relevant in oncology, where patients are often susceptible to infections.

Drug repurposing, or finding new uses for existing compounds, is also being applied to pyridazinone-based molecules. tandfonline.comnih.gov In silico screening methods are being used to computationally test libraries of existing pyridazinone analogues against a wide range of biological targets, accelerating the discovery of new therapeutic potentials. nih.gov

Furthermore, the application of pyridazinones in agriculture continues to expand beyond traditional herbicides and fungicides to include novel roles like plant activators that enhance crop resilience. nih.govnih.govscispace.com The chemical and biological versatility of the pyridazinone scaffold ensures its continued relevance in both pharmaceutical and agrochemical research and development. benthamdirect.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-amino-2-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclocondensation of hydrazines with diketones or substituted acrylates is commonly employed. For example, highlights the use of amide derivatives and substituted pyridazinones synthesized via nucleophilic substitution or cyclization reactions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC ( ) or NMR spectroscopy .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Techniques :

- X-ray crystallography (): Resolve crystal packing and bond angles (e.g., monoclinic C2/c space group, β = 101.5° for related pyridazinones) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR for functional group analysis (e.g., NH₂ stretching at ~3400 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity ≥95% ( ) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyridazinone derivatives like this compound?

- Methodology :

- Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to clarify specificity ( reports anticancer activity in 6-aryl-pyridazinones) .

- Structural analogs : Compare bioactivity of derivatives with varying substituents (e.g., 6-phenyl vs. 6-methyl groups) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and binding mechanisms?

- Approach :

- DFT calculations : Predict electron density maps and frontier molecular orbitals to identify reactive sites (e.g., amino group nucleophilicity) .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina ( references SAR studies) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs are critical for evaluating the pharmacokinetic properties of this compound?

- In vitro assays :

- Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS .

- CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess metabolic interactions .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in spectroscopic data for pyridazinone derivatives?

- Troubleshooting :

- Dynamic effects : Variable temperature NMR to detect conformational exchange (e.g., rotamers causing split signals) .

- Impurity profiling : LC-MS to identify byproducts (e.g., oxidation of NH₂ to NO₂ under harsh conditions) .

- Cross-validation : Compare experimental data with computational predictions (e.g., IR frequencies from Gaussian simulations) .

Q. What are the best practices for designing SAR studies on this compound analogs?

- Framework :

- Substituent variation : Synthesize analogs with modifications at positions 2 (methyl), 6 (amino), and 3(2H)-one .

- Bioassay panels : Test against diverse targets (e.g., antimicrobial, anticancer) to identify polypharmacology ( ) .

- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.